N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
Description
N-[2-(2-Ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one core substituted with a 2-ethoxyphenyl group at position 2 and an acetamide moiety at position 5. Chromen-4-one (4H-chromen-4-one) derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The ethoxy group at the phenyl ring and the acetamide linker are critical structural features that influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-17-7-5-4-6-15(17)19-11-16(22)14-9-8-13(20-12(2)21)10-18(14)24-19/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUWXZVXRXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide typically involves the condensation of 2-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Scientific Research Applications
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Chromen-Acetamide Backbone
The following compounds share the chromen-acetamide scaffold but differ in substituents, leading to varied biological activities:
Key Observations :
- Substituent Position : The position of substituents on the chromen ring (e.g., 2-oxo vs. 4-oxo) and phenyl groups (e.g., ethoxy vs. chloro) significantly impacts activity. For instance, the 2-oxo chromen derivative in demonstrated potent anti-inflammatory effects, suggesting that electron-withdrawing groups (e.g., chloro) enhance activity in certain contexts.
- Acetamide Linker : The acetamide group at position 7 is a common feature in bioactive chromen derivatives, likely facilitating hydrogen bonding with biological targets .
Functional Analogs with Diverse Pharmacological Profiles
Anticancer Acetamide Derivatives
- Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide): Exhibited IC₅₀ of 1.8 µM against Caco-2 colorectal cancer cells, outperforming 5-fluorouracil .
- Compounds 38–40 (Quinazoline-sulfonyl acetamides) : Showed remarkable activity against HCT-1, MCF-7, and PC-3 cell lines, with IC₅₀ values <10 µM .
The ethoxy group may improve metabolic stability compared to methoxy or chloro analogs.
Antimicrobial and Antifungal Derivatives
- Compounds 47–50 (Benzothiazole-sulfonyl acetamides) : Demonstrated activity against gram-positive bacteria (47, 48) and fungi (49, 50) .
Comparison : The chromen-acetamide scaffold in the target compound may offer broader activity than simple phenyl acetamides, but specific testing is required.
Biological Activity
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a compound belonging to the chromen-4-one derivatives, which are recognized for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Overview of Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Antioxidant Activity : The compound is also investigated for its ability to scavenge free radicals, which could be beneficial in reducing oxidative stress .
- Analgesic and Anticancer Potential : Preliminary studies suggest that this compound may modulate pain pathways and exhibit anticancer effects by targeting specific cellular receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.
- Receptor Modulation : It can interact with cellular receptors that regulate pain and cancer pathways, potentially altering signal transduction mechanisms.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound has a moderate to strong antimicrobial effect, warranting further investigation into its mechanisms and applications in clinical settings.
Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of this compound reported that it significantly reduced the levels of pro-inflammatory cytokines in vitro. The compound was tested on macrophages activated by lipopolysaccharides (LPS), showing a decrease in TNF-alpha and IL-6 production.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
These findings support the potential use of this compound as an anti-inflammatory agent in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| N-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]acetamide | Moderate | Low |
| N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide | High | Moderate |
The comparative analysis highlights that while similar compounds exhibit varying degrees of biological activity, N-[2-(2-ethoxyphenyl)-4-oxochromen-7-y]acetamide stands out for its robust antimicrobial and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
